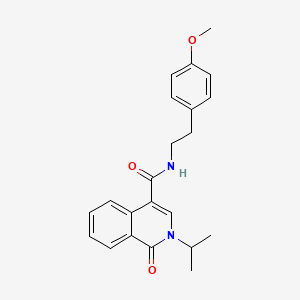![molecular formula C26H29N3O5S B14954184 N-(4-methoxyphenyl)-3-methyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B14954184.png)
N-(4-methoxyphenyl)-3-methyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylpiperazine moiety, and a sulfonamide group. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
The synthesis of N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The synthetic route often begins with the preparation of intermediate compounds, such as 4-methoxyphenyl derivatives and phenylpiperazine derivatives. These intermediates are then subjected to various reaction conditions, including condensation, sulfonation, and etherification, to form the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can form imines or enamines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes, such as acetylcholinesterase or kinases, by binding to their active sites and preventing substrate binding. This inhibition can lead to various biological effects, such as the reduction of cancer cell proliferation or the modulation of neurotransmitter levels in the brain. The molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
N-(4-METHOXYPHENYL)-2-[4-(3-OXO-3-PHENYLPROP-1-EN-1-YL)PHENOXY]ACETAMIDE: This compound has a similar methoxyphenyl group and phenylpiperazine moiety but differs in its acetamide group.
N-[(2R,3R,6R)-2-(HYDROXYMETHYL)-6-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-3,6-DIHYDRO-2H-PYRAN-3-YL]-1-METHYLIMIDAZOLE-4-SULFONAMIDE: This compound shares the phenylpiperazine and sulfonamide groups but has a different pyran and imidazole structure.
The uniqueness of N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHOXY]BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C26H29N3O5S |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzenesulfonamide |
InChI |
InChI=1S/C26H29N3O5S/c1-20-18-24(35(31,32)27-21-8-10-23(33-2)11-9-21)12-13-25(20)34-19-26(30)29-16-14-28(15-17-29)22-6-4-3-5-7-22/h3-13,18,27H,14-17,19H2,1-2H3 |
InChI Key |
YYKDCURRUPFIES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B14954101.png)
![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B14954123.png)

![N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14954132.png)
![4-({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid](/img/structure/B14954143.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B14954145.png)
![2-(4-Tert-butylphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B14954153.png)
![(5Z)-5-(3-chlorobenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14954154.png)

![(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14954164.png)
![N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B14954171.png)
![[1-(4,6-Dimethyl-2-pyrimidinyl)-3-piperidyl][4-(methylsulfonyl)piperazino]methanone](/img/structure/B14954175.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B14954178.png)
![5-(3,4-dichlorophenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14954191.png)
